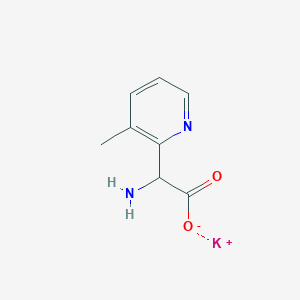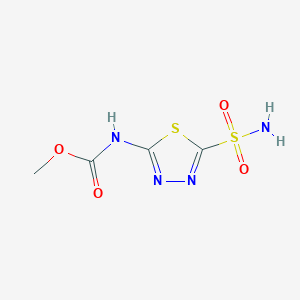
methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate” is a chemical compound with the molecular formula C4H6N4O4S2 . It is a derivative of acetazolamide, a carbonic anhydrase inhibitor .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . Attached to this ring is a sulfamoyl group (SO2NH2) and a carbamate group (NHCOOCH3) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 238.25 . The InChI code is 1S/C4H6N4O4S2/c1-12-3(9)6-2-7-8-4(13-2)14(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9) .Scientific Research Applications
Antiproliferative Activities
Description: Methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate has been investigated for its antiproliferative properties against cancer cells. Research Findings:
- Some derivatives exhibited promising antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin .
Carbonic Anhydrase Inhibition
Description: Carbonic anhydrase inhibitors play a crucial role in various physiological processes, including regulating acid-base balance and increasing cerebral blood flow. Research Findings:
- Although not explicitly mentioned for this compound, its sulfamoyl group suggests potential carbonic anhydrase inhibitory activity .
Hypoglycemic Properties
Description: Investigating whether methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate affects blood glucose levels. Research Findings:
Diuretic Potential
Description: Assessing whether the compound exhibits diuretic activity. Research Findings:
Antiglaucoma Effects
Description: Investigating whether methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate could be useful in treating glaucoma. Research Findings:
Novel Anticancer Lead
Description: Identifying potential lead compounds for developing novel anticancer agents. Research Findings:
Safety and Hazards
properties
IUPAC Name |
methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O4S2/c1-12-3(9)6-2-7-8-4(13-2)14(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQMWGRKFXGORC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NN=C(S1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2387014.png)
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2387015.png)
![Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387017.png)
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387018.png)
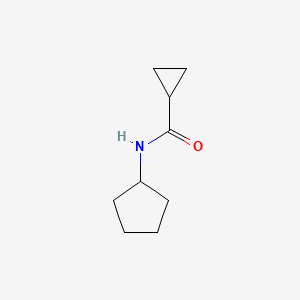
![N-(3,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2387021.png)
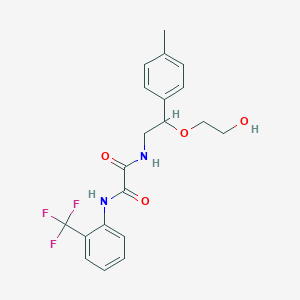
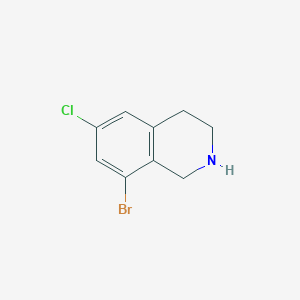
![2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2387026.png)
![2-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2387027.png)
![(2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2387030.png)
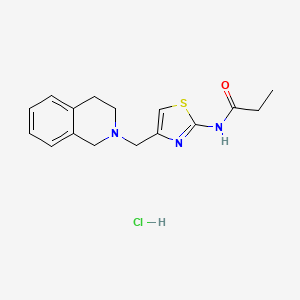
![Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate](/img/structure/B2387035.png)
